molecular formula C16H26N2O9 B7971558 N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate

N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate

Cat. No.: B7971558
M. Wt: 390.39 g/mol
InChI Key: FHSKCTVFVXHKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate is a quinuclidine derivative with a tetrahydrofuranmethyl substituent and a diethanedioate (oxalate) counterion. The quinuclidine core, a bicyclic tertiary amine, is structurally rigid, which often enhances binding specificity to biological targets such as nicotinic acetylcholine receptors (nAChRs) . The diethanedioate salt likely improves stability and aqueous solubility compared to the free base.

Properties

IUPAC Name

oxalic acid;N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.2C2H2O4/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14;2*3-1(4)2(5)6/h10-13H,1-9H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKCTVFVXHKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CN3CCC2CC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate typically involves the reaction of quinuclidin-3-amine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3-pyridinylmethyl)quinuclidin-3-amine triethanedioate

This analog replaces the tetrahydrofuranmethyl group with a pyridinylmethyl substituent and uses a triethanedioate (trioxalate) salt. Key differences include:

  • Substituent Effects : The pyridine ring introduces aromaticity and basicity, which may alter receptor binding compared to the oxygen-rich tetrahydrofuran. Pyridine’s nitrogen could engage in hydrogen bonding or π-π interactions with targets.
  • Salt Form : Triethanedioate may confer higher solubility than diethanedioate but could affect crystallinity and bioavailability.
Property Tetrahydrofuranmethyl Analog Pyridinylmethyl Analog
Substituent Tetrahydrofuranmethyl Pyridinylmethyl
Salt Diethanedioate Triethanedioate
Molecular Formula C₁₄H₂₂N₂O₅ (base: C₁₂H₂₀N₂O) C₁₅H₂₁N₃O₇ (base: C₁₃H₁₉N₃)
Potential Pharmacophore Oxygen heterocycle Aromatic nitrogen
Reference

Encenicline ((R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide)

Encenicline, a quinuclidine amide derivative, shares the quinuclidine core but differs in substituents and pharmacological profile:

  • Structural Differences : Encenicline features a benzo[b]thiophene carboxamide group instead of a tetrahydrofuranmethyl amine. This amide linkage may enhance metabolic stability compared to secondary amines.
  • Pharmacology : Encenicline is a potent α7 nAChR agonist with demonstrated efficacy in Alzheimer’s disease and schizophrenia . The tetrahydrofuranmethyl analog’s primary amine may target different receptor subtypes or exhibit distinct binding kinetics.

Comparison with Ranitidine-Related Compounds

Ranitidine derivatives (e.g., ranitidine diamine hemifumarate) share furan and amine motifs but differ in pharmacological application:

  • Structural Overlap: Both contain furan rings and tertiary amines. Ranitidine’s diamine hemifumarate includes a dimethylamino group and a thioether linkage .
  • Functional Divergence: Ranitidine derivatives act as H₂ antagonists (gastric acid suppression), whereas quinuclidine analogs target neuronal receptors. This highlights how minor structural changes (e.g., bicyclic vs. linear amines) dictate target specificity.

Comparison with Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

This compound (CAS 195615-83-9) features a tetrahydrofuran ring with diphenyl and dimethylamino substituents:

  • However, the absence of a bicyclic amine may reduce receptor selectivity.
  • Safety Profile : The diphenyl derivative’s safety data emphasizes handling precautions (e.g., physician consultation), suggesting higher toxicity risks than quinuclidine-based compounds .

Biological Activity

N-(tetrahydro-2-furanylmethyl)quinuclidin-3-amine diethanedioate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties such as anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound is classified under quinuclidine derivatives, characterized by the presence of a tetrahydrofuran moiety. Its molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4, and it has a CAS number of 1609404-06-9. The structure can be represented as follows:

N tetrahydro 2 furanylmethyl quinuclidin 3 amine diethanedioate\text{N tetrahydro 2 furanylmethyl quinuclidin 3 amine diethanedioate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include quinuclidine derivatives and tetrahydrofuran-based reagents. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the final product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the results from in vitro assays:

Cell LineIC50 (µM)Activity Level
MCF-7 (Breast Cancer)15Highly Active
NCI-H460 (Lung Cancer)20Active
SF-268 (CNS Cancer)25Moderately Active
WI 38 (Normal Cells)>100Non-cytotoxic

These findings indicate that this compound exhibits significant cytotoxic effects on cancer cells while showing minimal toxicity to normal cells, making it a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of bacterial and fungal strains. The results are summarized in the following table:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816
Pseudomonas aeruginosa10128

The compound demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

The proposed mechanism of action for this compound involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells, while also disrupting microbial cell wall synthesis or function in bacteria.

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving MCF-7 and NCI-H460 cell lines, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
  • Antimicrobial Efficacy Testing : A disk diffusion method was employed to evaluate the antimicrobial properties against clinical isolates. The results indicated that the compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.